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Compound of Interest

Compound Name: Clorgyline hydrochloride

Cat. No.: B1662214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Clorgyline hydrochloride, a potent and irreversible inhibitor of monoamine oxidase A (MAO-

A), has been a valuable tool in neuropharmacological research. This technical guide provides a

comprehensive overview of the chemical structure and a detailed synthetic pathway for

Clorgyline hydrochloride. The content herein is intended to furnish researchers and drug

development professionals with the foundational knowledge required for its synthesis and

further investigation. All quantitative data is presented in structured tables, and the synthetic

methodology is accompanied by a detailed experimental protocol.

Chemical Structure and Properties
Clorgyline hydrochloride, systematically named N-(3-(2,4-dichlorophenoxy)propyl)-N-

methylprop-2-yn-1-amine hydrochloride, is a synthetic compound belonging to the class of

propargylamines.[1] Its structure is characterized by a 2,4-dichlorophenoxy moiety linked via a

propyl chain to a tertiary amine, which is further substituted with a methyl and a propargyl

group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Properties of Clorgyline Hydrochloride
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Property Value Reference(s)

IUPAC Name

N-(3-(2,4-

dichlorophenoxy)propyl)-N-

methylprop-2-yn-1-amine

hydrochloride

[1]

CAS Number 17780-75-5 [1]

Molecular Formula C₁₃H₁₆Cl₃NO [1]

Molecular Weight 308.63 g/mol [1]

Appearance White to off-white solid powder [1]

Melting Point Not consistently reported

Solubility
Soluble in water, DMSO, and

ethanol
[2]

Purity Typically >98%

Synthesis of Clorgyline Hydrochloride
The synthesis of Clorgyline hydrochloride is a multi-step process that can be logically divided

into the formation of key intermediates followed by the final assembly and salt formation. The

general synthetic strategy involves the preparation of a substituted phenoxypropyl halide,

which is then used to alkylate a suitable amine precursor.

Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
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Step 1: Synthesis of 3-(2,4-dichlorophenoxy)propyl-1-bromide

Step 2: Synthesis of Norclorgyline (the 'nor-base')

Step 3: N-Methylation to form Clorgyline (free base)

Step 4: Hydrochloride Salt Formation

2,4-Dichlorophenol

3-(2,4-dichlorophenoxy)propyl-1-bromide
K2CO3, Acetone, Reflux

1,3-Dibromopropane

Norclorgyline
(N-(3-(2,4-dichlorophenoxy)propyl)prop-2-yn-1-amine)

Et3N, Acetonitrile, Reflux

Propargylamine

Clorgyline (free base)

K2CO3, Acetone, Reflux

Methyl Iodide

Clorgyline Hydrochloride

Anhydrous Ether

HCl in Ether

Click to download full resolution via product page

Caption: Synthetic pathway for Clorgyline hydrochloride.

Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 3-(2,4-dichlorophenoxy)propyl-1-bromide

Materials: 2,4-Dichlorophenol, 1,3-dibromopropane, potassium carbonate (anhydrous),

acetone.
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Procedure:

To a stirred solution of 2,4-dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous

potassium carbonate (1.5 eq).

To this suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield 3-(2,4-dichlorophenoxy)propyl-1-bromide as a colorless oil.

Step 2: Synthesis of Norclorgyline (N-(3-(2,4-dichlorophenoxy)propyl)prop-2-yn-1-amine)

Materials: 3-(2,4-dichlorophenoxy)propyl-1-bromide, propargylamine, triethylamine,

acetonitrile.

Procedure:

Dissolve 3-(2,4-dichlorophenoxy)propyl-1-bromide (1.0 eq) in acetonitrile.

Add triethylamine (1.5 eq) to the solution.

To this mixture, add propargylamine (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced

pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the

crude Norclorgyline.

Purify the product by column chromatography on silica gel.

Step 3: N-Methylation to form Clorgyline (free base)

Materials: Norclorgyline, methyl iodide, potassium carbonate (anhydrous), acetone.

Procedure:

Dissolve Norclorgyline (1.0 eq) in anhydrous acetone.

Add anhydrous potassium carbonate (2.0 eq) to the solution.

To the stirred suspension, add methyl iodide (1.5 eq) dropwise at room temperature.

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under

reduced pressure.

The resulting residue is the crude Clorgyline free base, which can be purified by column

chromatography if necessary.

Step 4: Hydrochloride Salt Formation

Materials: Clorgyline (free base), hydrochloric acid solution in diethyl ether (or other suitable

solvent), anhydrous diethyl ether.

Procedure:

Dissolve the crude or purified Clorgyline free base in a minimal amount of anhydrous

diethyl ether.

Cool the solution in an ice bath.

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
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A white precipitate of Clorgyline hydrochloride will form.

Continue stirring in the ice bath for 30 minutes.

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under

vacuum to yield Clorgyline hydrochloride as a white solid.

Quantitative Data
Table 2: Representative Quantitative Data for the Synthesis of Clorgyline Hydrochloride
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Step Product
Typical Yield
(%)

Melting Point
(°C)

Spectroscopic
Data
Highlights

1

3-(2,4-

dichlorophenoxy)

propyl-1-bromide

75-85 N/A (Oil)

¹H NMR:

Characteristic

peaks for the

aromatic protons,

the propyl chain,

and the terminal

bromine.

2 Norclorgyline 60-70 N/A (Oil)

¹H NMR:

Appearance of a

singlet for the

acetylenic proton

and signals for

the propargyl

group. IR: C≡C-

H stretch.

3
Clorgyline (free

base)
80-90 N/A (Oil)

¹H NMR:

Appearance of a

singlet for the N-

methyl group.

4
Clorgyline

Hydrochloride

>95 (from free

base)
~175-180

IR: Broad N-H

stretch from the

ammonium salt.

Note: Yields are representative and may vary based on reaction scale and purification

methods. Spectroscopic data should be fully characterized for each batch.

Conclusion
This technical guide has detailed the chemical structure and a reliable synthetic route for

Clorgyline hydrochloride. The provided experimental protocols offer a practical framework for

its laboratory-scale preparation. The synthesis is robust, proceeding through well-established
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organic transformations. For researchers in neuropharmacology and medicinal chemistry, this

guide serves as a foundational resource for obtaining Clorgyline hydrochloride for further

biological evaluation and the development of novel MAO-A inhibitors. It is imperative that all

synthesis and handling of this compound be conducted by qualified personnel in a controlled

laboratory setting, adhering to all relevant safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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